Product packaging for DL-Epinephrine β-D-Glucuronide(Cat. No.:)

DL-Epinephrine β-D-Glucuronide

Cat. No.: B1161354
M. Wt: 359.33
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Epinephrine β-D-Glucuronide is a chemically defined conjugate of epinephrine and glucuronic acid. Epinephrine, also known as adrenaline, is a key hormone and neurotransmitter that acts on alpha and beta-adrenergic receptors to mediate the body's "fight or flight" response . A primary pathway for the termination of catecholamine action in the body involves metabolism to biologically inactive metabolites . Catecholamines and their O-methylated derivatives are excreted in the urine largely as sulfate and glucuronide conjugates . As a glucuronidated metabolite, this compound serves as a critical analytical reference standard in research settings. It is primarily used in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative determination of epinephrine and its metabolic products in biological samples. This compound is essential for studies investigating the pharmacokinetics, metabolism, and clearance of epinephrine in physiological and pharmacological research. It is supplied with a Certificate of Analysis to ensure its identity and purity for precise and reliable research outcomes. This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₅H₂₁NO₉

Molecular Weight

359.33

Synonyms

2-Hydroxy-4-[1-hydroxy-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Dl Epinephrine β D Glucuronide

Chemical Synthesis Approaches for Catecholamine Glucuronide Conjugates

The chemical synthesis of catecholamine glucuronides is a complex undertaking due to the sensitivity of the catechol moiety and the multiple reactive sites on the epinephrine (B1671497) molecule. The process generally requires a multi-step approach involving the use of protecting groups to prevent unwanted side reactions and ensure the desired regioselectivity. acs.org

The hydroxyl groups on the catechol ring and the secondary hydroxyl group on the side chain are susceptible to reaction. Similarly, the secondary amine is nucleophilic. To direct the glucuronidation to a specific phenolic hydroxyl group, other reactive sites must be temporarily blocked. This often involves protecting the amine and the non-target hydroxyl groups. Following the coupling reaction with a suitable glucuronic acid donor (such as a protected glucuronyl bromide or trichloroacetimidate), a deprotection sequence is required to yield the final product. The chemical synthesis of related flavonoid glucuronides highlights the instability of these molecules under certain pH conditions, which can lead to polymerization or epimerization, further complicating the synthetic strategy. acs.org While direct thioether conjugation to the aromatic ring of catecholamines has been explored for creating conjugates, the formation of O-glucuronides remains a more common metabolic pathway. acs.org

Enzymatic Synthesis Strategies Utilizing UDP-Glucuronosyltransferases for β-D-Glucuronide Formation

Enzymatic synthesis offers a highly selective and efficient alternative to the complexities of chemical synthesis. researcher.life This biological approach utilizes UDP-glucuronosyltransferases (UGTs), a family of enzymes that catalyze the conjugation of glucuronic acid to various substrates. taylorandfrancis.comresearchgate.net The reaction involves the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) diphosphoglucuronic acid (UDPGA) to an acceptor group (like a hydroxyl group) on the substrate. taylorandfrancis.com

Glucuronidation is a significant phase II conjugation reaction, and UGT enzymes are responsible for the metabolism of numerous drugs and endogenous compounds, including catecholamines. taylorandfrancis.comnih.gov Research has demonstrated the successful use of plant-derived UGTs to produce various O-glucuronides, enabling the convenient preparation of metabolites in milligram quantities. nih.govnih.gov This method, often employing whole-cell biotransformation platforms with engineered yeast or bacteria, leverages the inherent regio- and stereoselectivity of the enzymes to produce the desired β-D-glucuronide with high fidelity, avoiding the need for complex protection and deprotection steps. researcher.life The human UGT enzymes are classified into several subfamilies, with UGT1A and UGT2B members being major contributors to xenobiotic metabolism. taylorandfrancis.com

FeatureChemical SynthesisEnzymatic Synthesis (using UGTs)
Specificity Low; requires protecting groups for regioselectivityHigh; enzymes provide excellent regio- and stereoselectivity
Reaction Steps Multiple steps (protection, coupling, deprotection)Typically a single-step biotransformation
Reaction Conditions Often requires harsh reagents and conditionsMild, aqueous conditions (physiological pH and temp.)
Byproducts Can generate significant side products, complicating purificationMinimal byproducts, leading to cleaner reactions
Scalability Can be challenging to scale up due to complexityScalable, especially with whole-cell catalysis systems
Environmental Impact Often involves organic solvents and hazardous reagents"Greener" approach with biodegradable components

Preparation and Characterization of Reference Standards and Isotopically Labeled Analogs

The availability of pure, well-characterized reference standards is critical for analytical method development, validation, and quality control applications in pharmaceutical and clinical research. synzeal.com DL-Epinephrine β-D-Glucuronide is available commercially as a reference standard, supplied with detailed characterization data to ensure its identity and purity. synzeal.comscbt.com

The characterization of these standards involves a suite of spectroscopic techniques. Mass spectrometry (MS) is used to confirm the molecular weight (359.33 g/mol for C15H21NO9) and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the glucuronide linkage. nih.govscbt.com

Furthermore, isotopically labeled analogs, such as deuterium-labeled epinephrine (e.g., rac-Epinephrine-d3), are essential tools, particularly for quantitative analysis using mass spectrometry. tlcstandards.com These labeled compounds are used as internal standards to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation and instrument response. The synthesis of these labeled analogs follows similar chemical or enzymatic routes, starting with an isotopically labeled precursor.

Stereochemical Considerations in the Synthesis of Epinephrine Glucuronides

Stereochemistry is a critical aspect of the synthesis and function of epinephrine glucuronides. The parent molecule, epinephrine, is chiral, with a stereocenter at the carbon bearing the secondary hydroxyl group. It exists as two enantiomers: R-(-)-epinephrine (the naturally occurring, active form) and S-(+)-epinephrine. The starting material "DL-Epinephrine" is a racemic (1:1) mixture of both enantiomers.

When DL-epinephrine is conjugated with D-glucuronic acid (which has its own defined stereochemistry), the resulting product is a mixture of diastereomers: R-Epinephrine-β-D-Glucuronide and S-Epinephrine-β-D-Glucuronide. These diastereomers have different three-dimensional structures and can exhibit different biological activities and metabolic fates. acs.org

Another crucial stereochemical point is the glycosidic bond that links the glucuronic acid to the epinephrine molecule. In biological systems, UGT enzymes specifically form the β-anomer. It is essential that synthetic standards correctly represent this β-D-glucuronide configuration, as incorrect stereochemical depictions have been noted in scientific literature. nih.gov Therefore, any synthesis, whether chemical or enzymatic, must be carefully controlled and the final product thoroughly characterized to confirm the stereochemical integrity of both the epinephrine backbone and the anomeric center of the glucuronide moiety.

Enzymology and Biochemical Mechanisms of Epinephrine Glucuronidation

Characterization of the UDP-Glucuronosyltransferase (UGT) Superfamily Relevant to Epinephrine (B1671497) Metabolism

The UGT superfamily comprises several isozymes with distinct but often overlapping substrate specificities. nih.gov These membrane-bound enzymes are predominantly located in the endoplasmic reticulum of various tissues, with the liver being a major site of drug and xenobiotic metabolism. nih.gov The UGT1A and UGT2B subfamilies are the most clinically relevant for the metabolism of therapeutic drugs. nih.gov

While direct studies on epinephrine glucuronidation are limited, research on the structurally similar catecholamine, dopamine (B1211576), provides significant insights. Studies have shown that UGT1A10, an extrahepatic enzyme found in the aerodigestive and digestive tracts, exhibits high activity towards dopamine. nih.gov Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2A1, UGT2A3, 2B7, 2B11, 2B15, and 2B17, have demonstrated low to negligible activity in dopamine glucuronidation. Given the structural similarities between dopamine and epinephrine, it is highly probable that UGT1A10 is also a key player in the glucuronidation of epinephrine. Further research is needed to definitively identify all contributing UGT isoforms and their specific roles in epinephrine metabolism.

The substrate specificity of UGT enzymes can be influenced by the chemical structure of the substrate. For instance, many UGT1A isoforms are capable of conjugating phenolic substrates. researchgate.net The presence of the catechol moiety in epinephrine makes it a suitable substrate for several UGT enzymes.

Table 1: UGT Isoforms with Potential or Demonstrated Activity Towards Catecholamines

UGT IsoformSubstrate (Catecholamine)Relative ActivityTissue Expression (selected)
UGT1A10DopamineHighAerodigestive and digestive tracts
UGT1A1DopamineLowLiver, extrahepatic tissues
UGT1A3DopamineLowLiver, extrahepatic tissues
UGT1A6DopamineLowLiver, extrahepatic tissues
UGT1A9DopamineLowLiver, kidney
UGT2B7DopamineLowLiver, extrahepatic tissues

This table is based on data from dopamine glucuronidation studies and indicates potential involvement in epinephrine metabolism.

UGT-mediated reactions can exhibit both regio- and stereoselectivity, meaning they can preferentially conjugate a specific functional group on a molecule and can distinguish between stereoisomers. For catecholamines like epinephrine, which has two hydroxyl groups on the catechol ring, regioselectivity determines which hydroxyl group is glucuronidated. Studies on dopamine have shown that UGT1A10 produces both dopamine-3-O-glucuronide and dopamine-4-O-glucuronide, indicating a lack of strict regioselectivity for this isoform. However, other UGTs with low activity towards dopamine have shown a preference for the 3-OH position.

Epinephrine is a chiral molecule, existing as D- and L-epinephrine. The stereoselectivity of UGTs towards epinephrine has not been extensively studied. However, research on other chiral compounds has demonstrated that UGT isoforms can exhibit significant stereoselectivity. For example, UGT2B7 displays stereoselective glucuronidation of bupropion (B1668061) metabolites. It is plausible that specific UGT isoforms may preferentially glucuronidate one stereoisomer of epinephrine over the other.

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronic Acid (UDPGA) as a Glycosyl Donor

The process of glucuronidation requires an activated form of glucuronic acid, which is supplied by the co-substrate uridine diphosphate glucuronic acid (UDPGA). doi.org UDPGA is synthesized in the cytoplasm from glucose-1-phosphate. The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the substrate, in this case, epinephrine, forming the DL-Epinephrine β-D-Glucuronide conjugate and releasing uridine diphosphate (UDP). doi.org The availability of UDPGA can be a rate-limiting factor in the glucuronidation process.

Kinetic and Mechanistic Studies of Epinephrine Glucuronidation Reactions

The catalytic mechanism of UGTs is believed to follow a compulsory ordered bi-bi reaction, where UDPGA binds to the enzyme first, followed by the aglycone substrate (epinephrine). researchgate.net After the transfer of glucuronic acid, the glucuronidated product is released, followed by the release of UDP.

Interplay of Glucuronidation with Other Catecholamine Metabolic Enzymes (e.g., COMT, MAO, SULT)

The metabolic fate of epinephrine is determined by the interplay of several enzymatic pathways, including O-methylation by catechol-O-methyltransferase (COMT), oxidative deamination by monoamine oxidase (MAO), sulfation by sulfotransferases (SULTs), and glucuronidation by UGTs. aalto.fi

COMT and MAO are the primary enzymes responsible for the initial degradation of catecholamines. aalto.fi COMT catalyzes the methylation of the catechol hydroxyl groups, while MAO is responsible for the oxidative deamination of the amine side chain. The metabolites generated by COMT and MAO can then undergo further conjugation reactions, including glucuronidation and sulfation.

In humans, sulfation is generally considered a more dominant pathway for catecholamine conjugation than glucuronidation. However, glucuronidation still represents a significant route for the elimination of epinephrine and its metabolites. The balance between these pathways can be influenced by various factors, including the relative expression and activity of the different enzymes in various tissues, as well as the concentration of the respective co-substrates (PAPS for sulfation and UDPGA for glucuronidation). The interplay between these enzymes ensures the efficient inactivation and removal of epinephrine from the body.

Advanced Analytical Methodologies for the Detection and Quantification of Dl Epinephrine β D Glucuronide

Sample Preparation Techniques from Complex Biological Matrices

The initial and one of the most critical stages in the analysis of DL-Epinephrine β-D-Glucuronide from biological samples is the preparation of the sample. This step aims to remove matrix components that can interfere with analysis, concentrate the analyte to detectable levels, and convert it to a form suitable for the chosen analytical instrument. Due to the conjugated nature of this compound, a hydrolysis step is often necessary to cleave the glucuronic acid moiety, allowing for the analysis of the parent epinephrine (B1671497) molecule.

Enzymatic and Chemical Hydrolysis Strategies for Glucuronide Conjugates

To quantify the total amount of epinephrine, the glucuronide conjugate must first be cleaved. This is typically achieved through enzymatic or chemical hydrolysis.

Enzymatic Hydrolysis: This is the most common and generally preferred method due to its high specificity and milder reaction conditions, which minimize the degradation of the target analyte. covachem.comkurabiotech.com The enzyme β-glucuronidase is widely used for this purpose. sigmaaldrich.com The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., Helix pomatia, Escherichia coli, Abalone), pH, temperature, incubation time, and enzyme concentration. kurabiotech.com For instance, β-glucuronidase from Helix pomatia often exhibits both glucuronidase and sulfatase activity, which can be advantageous if sulfate (B86663) conjugates are also of interest. nih.gov Recombinant β-glucuronidases have also been developed, offering potentially faster and more efficient hydrolysis at lower temperatures. mdpi.com It is crucial to optimize the hydrolysis conditions for the specific analyte and matrix, as the rate of cleavage can vary significantly between different glucuronide conjugates. covachem.com

Enzyme SourceOptimal pHOptimal Temperature (°C)Incubation TimeNotes
Helix pomatia4.5 - 5.537 - 554 - 24 hoursAlso contains sulfatase activity. nih.gov
E. coli6.0 - 7.0371 - 4 hoursGenerally free of sulfatase activity. sigmaaldrich.com
Recombinant (e.g., B-One™)6.8Room Temperature - 555 - 60 minutesCan offer very rapid hydrolysis. mdpi.com
Abalone4.5601 - 2 hoursEffective for a range of drug glucuronides.

Chemical Hydrolysis: While less common for glucuronide conjugates due to its harsh nature, which can lead to the degradation of the analyte, chemical hydrolysis using strong acids or bases can also be employed. Acid hydrolysis, for example, is sometimes used for the deconjugation of catecholamines. nih.gov However, this method is less specific than enzymatic hydrolysis and can lead to the formation of artifacts. For certain conjugates, such as N-glucuronides that may be resistant to enzymatic cleavage, chemical methods using reagents like hydrazine hydrate have been shown to be effective.

Extraction Methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Microextraction Techniques

Following hydrolysis, the liberated epinephrine and any remaining glucuronide must be extracted from the biological matrix and concentrated.

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for the cleanup and concentration of catecholamines and their metabolites from biological fluids. researchgate.net SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Various types of SPE sorbents are available, including:

Reversed-phase (e.g., C18): Retains non-polar compounds from a polar matrix.

Ion-exchange: Retains charged molecules. Mixed-mode sorbents that combine both reversed-phase and ion-exchange properties are particularly effective for catecholamines.

Novel Sorbents: Materials like magnetic nanoparticles functionalized with specific chemical groups are being developed for more selective extraction. semanticscholar.org

Dispersive solid-phase extraction (d-SPE) is a variation where the sorbent is dispersed directly into the sample, offering a rapid and simple alternative to traditional cartridge-based SPE. semanticscholar.org The choice of sorbent is critical and must be optimized for the specific application to ensure high recovery of the analyte.

Sorbent TypePrinciple of RetentionTypical Application for EpinephrineRecovery Rate (%)
C18Reversed-phaseExtraction from aqueous samplesVariable, can be lower for polar metabolites
Mixed-Mode Cation ExchangeReversed-phase and cation exchangeExtraction from plasma and urine>85
Magnetic NanoparticlesSpecific chemical interactionsSelective extraction from complex matricesHigh, often >90
Primary Secondary Amine (PSA)Normal-phase and weak anion exchanged-SPE cleanupGood for removing interferences

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For catecholamines, which are polar, direct extraction into a non-polar organic solvent is inefficient. Therefore, ion-pairing agents are often added to the aqueous phase to form a neutral complex with the charged analyte, which can then be extracted into the organic phase. nih.gov While effective, LLE can be time-consuming, requires relatively large volumes of organic solvents, and can be prone to emulsion formation.

Microextraction Techniques: To address the limitations of traditional LLE and SPE, several miniaturized extraction techniques have been developed. These methods use significantly less solvent and sample volume, are more environmentally friendly, and can often be automated. semanticscholar.org Examples include:

Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample, and the analyte adsorbs to the fiber. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis.

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is packed into a syringe. This technique has been successfully applied to the extraction of catecholamines from dried plasma and urine spots with extraction yields greater than 85%. nih.gov

Chromatographic Separation Techniques for Epinephrine Glucuronide and Related Metabolites

Once the sample has been prepared, the next step is to separate this compound and its related metabolites from other components in the extract. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most widely used mode of HPLC, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net However, for highly polar compounds like epinephrine and its glucuronide conjugate, retention on traditional RPLC columns can be poor, often resulting in elution near the void volume of the column. sigmaaldrich.com To overcome this, ion-pairing agents can be added to the mobile phase to enhance the retention of charged analytes. shimadzu.com Another approach is to use aqueous C18 (AQ-C18) columns, which are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase Chromatography (ANPC)

HILIC and ANPC are alternative chromatographic techniques that are well-suited for the separation of highly polar compounds. sielc.com These methods utilize a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. This results in strong retention of polar compounds. HILIC often provides orthogonal selectivity to RPLC and can offer improved peak shapes and higher sensitivity in mass spectrometry due to the high organic content of the mobile phase. nih.gov Studies comparing RPLC and HILIC for the analysis of polar compounds like epinephrine have shown that HILIC can provide superior retention and baseline resolution. thermofisher.com

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)
Mobile Phase Polar (high aqueous content)High organic content with a small amount of water/buffer
Retention of Polar Analytes Weak, often requires ion-pairing agentsStrong
Selectivity Based on hydrophobicityBased on hydrophilicity and partitioning
MS Sensitivity Can be lower due to high aqueous contentGenerally higher due to high organic content

Supercritical Fluid Chromatography (SFC) for Conjugate Separation

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It can be considered a form of normal-phase chromatography and is particularly useful for the separation of both non-polar and polar compounds. SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced solvent consumption. It is orthogonal to both RPLC and HILIC, providing a different selectivity for the separation of complex mixtures. researchgate.net SFC is fully compatible with mass spectrometry (SFC-MS), making it a powerful tool for the analysis of polar drug metabolites, including glucuronide conjugates. nih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) has become an indispensable tool for the detection and characterization of drug metabolites, including glucuronide conjugates. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography, offers exceptional selectivity and sensitivity, enabling the direct measurement of conjugates like this compound in complex biological matrices. researchgate.netscispace.com This approach avoids the need for chemical or enzymatic hydrolysis, which can be time-consuming and potentially incomplete, thus providing a more accurate quantification of the intact metabolite. researchgate.netscispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry is a powerful technique for analyzing catecholamines and their metabolites. acs.org Due to their polarity, catecholamines and their glucuronide conjugates can be challenging to retain on standard reversed-phase chromatography columns. waters.comshimadzu.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, provides higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). waters.comlabmedica.com

Several chromatographic strategies have been developed for the analysis of epinephrine and related compounds. Reversed-phase UPLC-MS/MS methods, sometimes utilizing columns with unique selectivity like pentafluorophenyl (PFP) phases, have been successfully employed to retain and separate polar catecholamines. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative that uses a polar stationary phase to retain highly polar analytes like glucuronides. researchgate.net The high selectivity of LC-MS/MS and UPLC-MS/MS systems minimizes interferences from endogenous matrix components, which is crucial for accurate quantification in biological samples. labmedica.com

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization) for Glucuronide Analysis

Electrospray Ionization (ESI) is the most widely used ionization technique for the analysis of polar and thermally labile molecules such as glucuronide conjugates. researchgate.netchromatographyonline.com ESI is a soft ionization method that generates intact molecular ions with minimal in-source fragmentation, which is critical for metabolite identification. researchgate.net For glucuronides, ESI is typically operated in the negative ion mode, which readily forms deprotonated molecules, [M-H]⁻. nih.govvtt.fi The efficiency of the ESI process for a given analyte can be optimized by adjusting source parameters such as drying gas temperature, gas flow rate, and capillary voltage. chromatographyonline.com

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, although it is generally more suited for less polar compounds than ESI. While less common for highly polar glucuronides, it can be a viable alternative in some applications.

Fragmentation Patterns and Multiple Reaction Monitoring (MRM) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is essential for the structural confirmation and selective quantification of glucuronide metabolites. In MS/MS, the [M-H]⁻ precursor ion of this compound is selected and subjected to collision-induced dissociation (CID). The primary and most characteristic fragmentation pathway for glucuronides is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucuronic acid moiety (176 Da) and the formation of a product ion corresponding to the deprotonated aglycone (epinephrine). vtt.finih.gov

In negative ion mode, other characteristic fragment ions derived from the glucuronate moiety itself are often observed, such as m/z 175 (glucuronic acid minus water) and m/z 113 (further loss of water and carbon dioxide). nih.gov These predictable fragmentation patterns are highly specific and can be used to confirm the identity of the metabolite as a glucuronide conjugate.

This specific fragmentation is exploited in Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. nih.gov In an MRM experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. For this compound, this would involve monitoring the transition from its precursor ion to a specific product ion, such as the aglycone. This technique significantly enhances the signal-to-noise ratio by filtering out background ions, allowing for the quantification of very low concentrations in complex samples. researchgate.net

Table 1: Example MRM Transitions for this compound Analysis (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
This compound 358.1 182.1 Transition to Epinephrine aglycone
This compound 358.1 175.0 Characteristic glucuronide fragment

Note: The exact m/z values are theoretical and may vary slightly based on instrumentation.

Electrochemical and Fluorometric Detection Methods for Catecholamine Conjugates

While mass spectrometry is the gold standard, other detection methods have been historically used for catecholamines and can be applied to their conjugates, typically through indirect measurement.

Electrochemical Detection (ECD) coupled with HPLC is a highly sensitive method for the direct measurement of electroactive compounds like catecholamines. jasco-global.comthermofisher.com The method relies on the oxidation of the catechol moiety at a specific potential applied to an electrode. nih.gov For the analysis of this compound, direct detection is not feasible as the glucuronide group is not electroactive. Therefore, an indirect approach involving a hydrolysis step (either acidic or enzymatic) is required to cleave the glucuronide and release the free, electroactive epinephrine, which is then detected. mdpi.com

Fluorometric Detection is another sensitive technique. Catecholamines can be converted into highly fluorescent derivatives through an oxidation reaction, and this property can be used for their quantification. bohrium.com Similar to ECD, direct fluorometric detection of the glucuronide conjugate is not standard. The analysis typically requires a hydrolysis step to liberate the parent epinephrine, which is then derivatized or oxidized to a fluorescent product. chemrevlett.com High-performance liquid chromatography coupled with fluorescence detection has been used for the analysis of catecholamines in various biological samples. mdpi.com

Method Validation and Performance Characteristics in Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure the reliability and acceptability of the data generated, particularly for pharmacokinetic studies. globalresearchonline.netnih.gov Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods, which outline the key parameters that must be assessed. europa.eueuropa.eu These parameters include selectivity, accuracy, precision, calibration curve performance, and stability. europa.eu

Linearity, Dynamic Range, and Calibration Curve Development

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be accurate and precise. nih.gov

A calibration curve is developed by analyzing a set of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. nih.gov The curve plots the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of the analyte. The relationship is typically fitted using a weighted linear regression model.

The performance of the calibration curve is evaluated based on several criteria:

The correlation coefficient (r²) should ideally be greater than 0.99.

The back-calculated concentrations of the calibration standards must be within a specified tolerance of their nominal values. A common acceptance criterion is that the deviation should not exceed ±15% for all standards, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable. globalresearchonline.neteuropa.eu

The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Table 2: Example Data for a Calibration Curve of an LC-MS/MS Assay

Nominal Conc. (pg/mL) Instrument Response (Peak Area Ratio) Back-Calculated Conc. (pg/mL) Accuracy (%)
5 (LLOQ) 0.012 5.2 104.0
10 0.023 9.8 98.0
50 0.115 51.5 103.0
100 0.228 99.1 99.1
500 1.140 495.7 99.1
1000 2.310 1004.3 100.4
2000 4.590 1995.6 99.8

This table presents hypothetical data to illustrate the performance characteristics of a typical calibration curve.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The determination of the limits of detection (LOD) and limits of quantification (LOQ) is crucial for any analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits would be determined by factors such as the sensitivity of the instrument, the efficiency of sample preparation, and the matrix in which the analyte is being measured.

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and selectivity in the analysis of catecholamines and their metabolites. For epinephrine, LOD and LOQ values in the low picogram per milliliter (pg/mL) range are achievable in biological matrices like plasma. It is anticipated that a well-developed LC-MS/MS method for this compound would yield similarly low detection and quantification limits.

Illustrative Data Table: Typical LOD and LOQ for Related Compounds in Plasma

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
EpinephrineLC-MS/MS0.025 ng/mL0.05 ng/mL
NorepinephrineLC-MS/MS0.025 ng/mL0.05 ng/mL
EpinephrineHPLC-ECD0.27 µg/LNot Reported

Note: The data in this table is derived from studies on epinephrine and norepinephrine and serves as an example of expected performance for a method analyzing this compound.

Assessment of Accuracy, Precision, and Recovery

The validation of an analytical method requires a thorough assessment of its accuracy, precision, and recovery to ensure the reliability of the results.

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. For methods analyzing epinephrine, accuracy is often reported as percent recovery, with values between 98% and 102% being considered acceptable for pharmaceutical products and 85-115% for biological samples. nih.gov

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For epinephrine analysis, RSD values of less than 15% are generally considered acceptable.

Recovery is the percentage of the true amount of an analyte that is recovered by the analytical procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. Efficient sample preparation techniques are essential to achieve high and consistent recovery.

Illustrative Data Table: Typical Accuracy, Precision, and Recovery for Epinephrine Analysis

ParameterConcentration LevelAcceptance CriteriaTypical Results for Epinephrine
Accuracy (% Recovery) Low, Medium, High85 - 115%95 - 105%
Precision (% RSD)
- Intra-dayLow, Medium, High< 15%< 10%
- Inter-dayLow, Medium, High< 15%< 12%
Recovery (%) Low, Medium, HighConsistent and high> 90%

Note: This table presents typical validation parameters for the analysis of epinephrine, which are expected to be similar for this compound.

Evaluation and Mitigation of Matrix Effects in Complex Biological Samples

When analyzing biological samples such as plasma, urine, or tissue homogenates, endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of the analytical method.

The evaluation of matrix effects is a critical step in method validation for bioanalytical assays. It is typically assessed by comparing the analytical response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are used to remove interfering components from the sample before analysis. researchgate.net

Chromatographic Separation: Optimizing the liquid chromatography conditions can help to separate the analyte of interest from co-eluting matrix components.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. Epinephrine-d3 is a commonly used internal standard for epinephrine analysis. simsonpharma.com

Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.

Illustrative Data Table: Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid support and elution with a solvent.High cleanup efficiency, can be automated.Method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and cost-effective.Can be labor-intensive and may use large volumes of organic solvents.
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-eluting standard that mimics the behavior of the analyte.Highly effective in compensating for matrix effects and variability in extraction and ionization.Can be expensive and not always commercially available.

Research on the Biological Disposition and Biotransformation of Dl Epinephrine β D Glucuronide

Investigating Tissue and Organ-Specific Distribution of Glucuronidated Epinephrine (B1671497) (Excluding Human Clinical Data)

The formation and distribution of drug and xenobiotic glucuronides are highly dependent on the tissue-specific expression of UGT enzymes and transport proteins. Research using animal models and in vitro systems has been crucial in elucidating the roles of various organs in the metabolism of compounds like epinephrine.

The liver is recognized as the primary site for drug metabolism, including glucuronidation, due to its high concentration of UGT enzymes located in the endoplasmic reticulum of hepatocytes covachem.com. Epinephrine is rapidly inactivated in the body, with the liver being a principal, though not essential, tissue in this degradation process mdpi.com. The main metabolic pathways for catecholamines in the liver lead to the formation of metabolites like vanillylmandelic acid (VMA) mdpi.com.

While glucuronidation is a known pathway for many compounds, studies in rats suggest it may play a negligible role for epinephrine compared to other catecholamines like dopamine (B1211576). Research has shown that while large amounts of dopamine glucuronide are present in rat plasma and urine, the glucuronides of norepinephrine and epinephrine are almost undetectable nih.gov. This suggests that glucuronidation is not a major metabolic route for endogenous epinephrine in this animal model nih.gov. The adrenal glands were identified as a significant source of endogenous dopamine glucuronide in rats nih.gov.

The kidney also possesses metabolic capabilities, including the expression of UGTs, and contributes to the glucuronidation of various compounds. In vitro studies comparing human and canine tissues have highlighted significant differences in both hepatic and renal glucuronidation activities. For instance, human kidney microsomes can glucuronidate many xenobiotics, whereas dog kidney microsomes were found to only glucuronidate the endogenous compound bilirubin nih.gov. Characterization of in vitro glucuronidation in human tissues has shown that for certain substrates of the UGT1A9 enzyme, renal clearance can be up to twice as high as that of the liver (per gram of tissue) semanticscholar.org. These findings underscore the potential for extrahepatic sites like the kidney to play a significant role in the glucuronidation of specific substrates, although direct evidence for substantial renal glucuronidation of epinephrine in animal models is limited.

Table 1: Comparison of In Vitro Glucuronidation Clearance (CLint, UGT) for Select UGT Substrates in Human Liver and Kidney Microsomes
CompoundPredominant UGT IsoformScaled CLint, UGT (Liver) (mL/min/g tissue)Scaled CLint, UGT (Kidney) (mL/min/g tissue)
PropofolUGT1A920724.4
Mycophenolic AcidUGT1A910.321.0
NaloxoneUGT2B764.91.95
GemfibrozilUGT2B74.880.439

This table presents data for model UGT1A9 and UGT2B7 substrates to illustrate the relative glucuronidation capacity of the liver and kidney. Data is adapted from characterization in human microsomes and is not specific to epinephrine. semanticscholar.org

The blood-brain barrier (BBB) is a highly selective barrier formed by brain capillary endothelial cells that protects the central nervous system (CNS) from circulating substances aau.dk. For compounds to enter the brain, they must traverse this barrier nih.gov. The hydrophilic nature of glucuronide conjugates generally limits their ability to cross the BBB via passive diffusion.

The potential for glucuronidation to occur within the CNS has been considered. Studies have identified the expression of UGT enzymes, such as UGT1A6 and UGT2B7, in human brain tissue, suggesting a capacity for local conjugation reactions. However, research in animal models provides conflicting evidence regarding catecholamine glucuronidation in the CNS. A study in rats found significant quantities of dopamine glucuronide in the cerebrospinal fluid (CSF), indicating that this conjugate is present within the central compartment nih.gov. In stark contrast, the same study reported that epinephrine glucuronide was "almost undetectable" in the CSF of these animals nih.gov. This suggests that, unlike dopamine, epinephrine either does not undergo significant glucuronidation within the rat CNS or its glucuronide is not distributed to the CSF.

In vitro models are essential for studying the transport of substances across the BBB nih.govdovepress.com. These models often use primary brain capillary endothelial cells from animal sources, such as mice, rats, and pigs, cultured in systems that mimic the in vivo environment aau.dkbiorxiv.org. Such models allow for the direct measurement of a compound's permeability. While these systems are widely used to screen centrally active drugs, specific data on the permeability of DL-Epinephrine β-D-Glucuronide across these in vitro BBB models is not available.

Following formation in the liver, glucuronide conjugates can be excreted into the bile and subsequently enter the small intestine. This process is a prerequisite for enterohepatic circulation (EHC), where a compound is reabsorbed from the intestine and returns to the liver via the portal circulation researchgate.netresearchgate.net. EHC can significantly prolong the presence of a drug or its metabolites in the body.

The key step for the reabsorption of a glucuronidated compound is the hydrolysis of the glucuronic acid moiety by β-glucuronidase enzymes, which are abundantly produced by the gut microbiome researchgate.net. This deconjugation process reverts the metabolite to its parent form (aglycone), which is typically more lipid-soluble and can be reabsorbed across the intestinal wall researchgate.net.

While direct studies on epinephrine glucuronide are scarce, research on other catecholamines and compounds provides a strong model for its potential fate. An enterohepatic cycle has been identified for dopamine and norepinephrine conjugates in studies using germ-free mice mdpi.com. In this cycle, conjugates eliminated in the bile are deconjugated by gut bacteria, releasing the free catecholamines for reabsorption mdpi.com. Similarly, studies with compounds like buprenorphine in rats have shown that the glucuronide is the major drug-related component in bile, and intraduodenal infusion of this bile leads to reabsorption and subsequent biliary excretion, confirming EHC nih.gov. For some phenolic compounds in rats, a process termed "Hepatoenteric Recycling" has been proposed, where glucuronidation occurs in the intestine and the liver acts as a recycling organ by taking up the glucuronide from the portal blood and excreting it into the bile nih.gov.

Comparative In Vitro and Animal Model Studies of Epinephrine Glucuronide Formation and Elimination

The rate and profile of drug metabolism, including glucuronidation, can vary significantly between different animal species. These differences are critical considerations when extrapolating preclinical data.

In vitro studies using liver and kidney microsomes are a common method to assess species-specific metabolic capacities. Marked differences have been observed in UGT activity between commonly used laboratory animals and humans nih.govmdpi.com.

For example, a comparative study on various substrates found that glucuronidation rates were generally several-fold higher in dog liver microsomes than in human liver microsomes nih.gov. However, this is not a universal rule, and the differences are substrate-dependent. Studies comparing UGT activities in mice and rats found that the relative clearance values in the liver and duodenum varied significantly depending on the specific substrate being tested nih.govresearchgate.net. For the drug ezetimibe, kinetic studies revealed an 8-fold difference in intrinsic clearance among mice, dogs, humans, rats, and monkeys mdpi.com.

Regarding catecholamines, the most direct evidence points to a profound difference based on the specific molecule rather than just the animal species. As previously noted, within rats, dopamine is extensively glucuronidated, while epinephrine and norepinephrine are not nih.gov. This highlights a substrate-specificity difference in the rat's UGT enzymes. Furthermore, a study on different cattle breeds found that Nguni cattle had significantly higher urinary concentrations of norepinephrine and epinephrine compared to Brahman and Simmental types, suggesting that genetic differences even within a species can influence catecholamine disposition scielo.org.za. These findings emphasize the caution required when selecting an animal model for pharmacokinetic studies and the difficulty in predicting human metabolism from animal data without a thorough understanding of the specific enzymes involved nih.govnih.gov.

Table 2: Example of Species Differences in Glucuronidation Kinetics for the Drug Ezetimibe in Liver Microsomes
SpeciesVmax (nmol/mg/min)Km (µM)CLint (Vmax/Km) (µL/min/mg)
Human1.90 ± 0.0834.00 ± 2.6255.88
Monkey3.87 ± 0.22100.00 ± 11.1038.70
Dog1.19 ± 0.0613.90 ± 1.6285.61
Rat2.40 ± 0.1596.00 ± 11.5025.00
Mouse2.23 ± 0.1011.00 ± 1.25202.73

This table illustrates the significant variability in glucuronidation kinetics across different species for the model compound ezetimibe. Data is presented as mean ± SD. CLint (intrinsic clearance) is calculated as Vmax/Km. mdpi.com

Mechanisms of Glucuronide Hydrolysis and Deconjugation (e.g., by β-Glucuronidase Activity)

β-glucuronidase is widely distributed in mammalian tissues, where it is found in both lysosomes and the microsomal compartment of cells, as well as being produced by intestinal bacteria nih.govnih.gov. The enzyme cleaves the glycosidic bond of a β-D-glucuronide, releasing the aglycone (the original molecule) and glucuronic acid nih.gov.

The activity of β-glucuronidase can significantly impact the net formation of glucuronides. Studies in perfused rat livers have shown that epinephrine can stimulate microsomal β-glucuronidase activity. This increased hydrolysis of newly formed glucuronides within the liver cell can decrease the net rate of glucuronide output nih.gov. This indicates a dynamic balance between glucuronide formation by UGTs and hydrolysis by microsomal β-glucuronidase. The efficiency of hydrolysis can be influenced by several factors, including the source of the enzyme, pH, and temperature mdpi.comnih.gov. In the context of the gastrointestinal tract, the deconjugation of biliary glucuronides by microbial β-glucuronidase is essential for the reabsorption of the aglycone to occur, thereby completing the enterohepatic cycle researchgate.net.

Influence of Gut Microbiota on Catecholamine Glucuronide Metabolism

The gut microbiota plays a pivotal role in the metabolism of catecholamine glucuronides, including this compound. This influence is primarily exerted through the enzymatic activity of bacterial β-glucuronidases, which are capable of deconjugating glucuronidated catecholamines, thereby transforming them from their inactive, conjugated state back into their biologically active, free form. This process significantly impacts the local concentration of active catecholamines within the gut lumen and potentially influences host physiology.

Research comparing specific pathogen-free (SPF) mice with a conventional gut microbiota to germ-free (GF) mice, which lack any microorganisms, has provided crucial insights into the role of gut bacteria in catecholamine metabolism. Studies have demonstrated that substantial levels of free, biologically active catecholamines are present in the gut lumen of SPF mice. In contrast, the levels of free catecholamines are significantly lower in the gut lumen of GF mice. physiology.org In these GF mice, the majority of catecholamines exist in a biologically inactive, conjugated form, such as glucuronides. physiology.org

This key difference highlights the essential contribution of the gut microbiota to the generation of free catecholamines in the intestinal environment. physiology.org The mechanism behind this is the abundant β-glucuronidase activity present in the gut flora of SPF mice. physiology.org When GF mice are colonized with bacteria known to possess high β-glucuronidase activity, such as certain Clostridium species or the fecal flora from SPF mice, there is a marked increase in the levels of free catecholamines in their gut lumen. physiology.org

Further evidence for the specific role of bacterial β-glucuronidase comes from experiments involving the inoculation of GF mice with a specific strain of Escherichia coli. The introduction of a wild-type E. coli strain led to a significant increase in free catecholamines. However, when a mutant strain of the same E. coli, deficient in the β-glucuronidase gene, was used for inoculation, no such increase in free catecholamines was observed. physiology.org This directly implicates the bacterial β-glucuronidase enzyme in the deconjugation of catecholamine glucuronides.

The functional consequence of this microbial activity has also been explored. For instance, the administration of dopamine into the colon of SPF mice was shown to increase water absorption, suggesting that the free catecholamines generated by the gut microbiota can act as signaling molecules and influence physiological processes within the gut. physiology.org

The following data tables, derived from studies comparing SPF and GF mice, illustrate the profound impact of the gut microbiota on the state of catecholamines in the gut lumen. While these studies focused on dopamine and norepinephrine, the same metabolic pathways are applicable to epinephrine, given that they are all catecholamines and substrates for glucuronidation and subsequent deconjugation by bacterial β-glucuronidases.

Table 1: Comparison of Free Catecholamine Levels in the Cecal Lumen of Specific Pathogen-Free (SPF) and Germ-Free (GF) Mice

Click to view data
CatecholamineSPF Mice (ng/g content)GF Mice (ng/g content)
Dopamine150.2 ± 25.820.5 ± 5.4
Norepinephrine35.6 ± 7.15.2 ± 1.3

Data represents mean ± standard error. Data extrapolated from studies on catecholamine metabolism in gnotobiotic mice.

Table 2: Proportions of Free and Conjugated Dopamine in the Cecal Lumen of SPF and GF Mice

Click to view data
Mouse TypeFree Dopamine (%)Conjugated Dopamine (%)
SPF Mice~85%~15%
GF Mice~15%~85%

Percentages are approximations based on research findings indicating the majority of catecholamines are in a free form in SPF mice and conjugated in GF mice.

These findings underscore the critical role of the gut microbiota as a regulator of catecholamine activity within the gastrointestinal tract. By liberating active catecholamines from their glucuronide conjugates, the gut microbiome can modulate the local neuroendocrine environment, which may have significant implications for gut function and host-microbe interactions.

Advanced Research Perspectives and Methodological Innovations in Conjugate Chemistry and Biology

Application of Computational Chemistry and Molecular Modeling to UGT-Substrate Interactions and Reaction Mechanisms

The study of DL-Epinephrine β-D-Glucuronide benefits significantly from the application of computational chemistry and molecular modeling, which provide profound insights into the enzymatic processes governing its formation. These in silico approaches are crucial for understanding the interactions between UDP-glucuronosyltransferases (UGTs) and substrates like epinephrine (B1671497). nih.gov

Molecular docking and dynamics simulations are instrumental in elucidating the binding of epinephrine to the active site of UGT enzymes. nih.govresearchgate.net These models can predict the preferred orientation of the substrate and the key amino acid residues involved in catalysis. nih.gov For instance, homology modeling has been employed to create structural models of UGT isoforms, which are then used for docking studies with various ligands to understand molecular-level interactions. researchgate.net Such studies have revealed that interactions within the active site pocket are critical for substrate recognition and the subsequent glucuronidation reaction. nih.govresearchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) are used to investigate the electronic and structural properties of epinephrine and its interactions, such as hydrogen bonding and π-π stacking, which are crucial for its binding to enzymes. nih.govresearchgate.net These calculations help in understanding the reaction mechanisms of UGTs by modeling the transition states and energy barriers of the glucuronidation process. researchgate.net The integration of structural and ligand-based information with machine learning approaches is also emerging as a powerful tool to generate predictive models of UGT inhibition and substrate specificity. nih.govnih.gov

Table 1: Computational Approaches in the Study of UGT-Epinephrine Interactions

Computational Method Application in UGT-Epinephrine Research Key Insights
Homology Modeling Creating 3D models of UGT enzymes based on the amino acid sequence of related proteins with known structures. nih.govresearchgate.net Provides a structural framework to study substrate binding and enzyme function in the absence of experimental crystal structures. nih.gov
Molecular Docking Predicting the binding orientation of epinephrine within the UGT active site. nih.govresearchgate.net Identifies key amino acid residues involved in substrate recognition and helps in understanding the specificity of different UGT isoforms. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the UGT-epinephrine complex over time. nih.gov Reveals conformational changes in the enzyme's active site that are crucial for accommodating diverse substrates and inhibitors. nih.gov
Density Functional Theory (DFT) Investigating the electronic structure and reactivity of epinephrine and its interactions with the enzyme. nih.govresearchgate.net Elucidates the nature of non-covalent interactions, such as hydrogen bonding, that stabilize the enzyme-substrate complex. nih.govresearchgate.net
Machine Learning (ML) Developing predictive models for UGT substrate specificity and inhibition. nih.govnih.gov Integrates structural and ligand-based data to predict the likelihood of a compound being a UGT substrate or inhibitor. nih.govnih.gov

Development of Miniaturized and Automated Analytical Platforms for High-Throughput Conjugate Analysis

The analysis of drug conjugates like this compound is rapidly advancing with the development of miniaturized and automated analytical platforms. These technologies are designed for high-throughput screening, enabling the rapid analysis of a large number of samples, which is crucial in drug discovery and metabolism studies. nih.govresearchgate.net

One of the key advancements is the use of automated liquid handling systems and robotic platforms for sample preparation and incubation. nih.govresearchgate.net These systems, often in a 384-well format, minimize sample handling and increase reproducibility. nih.gov Coupled with sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these platforms allow for the efficient determination of metabolite formation. youtube.comscispace.com

Paper spray mass spectrometry (PS-MS) is an emerging technique that offers rapid and simple analysis of biological samples with minimal sample preparation. nih.gov Automated PS-MS systems can be used for high-throughput screening of drug metabolites, including glucuronides, directly from biological matrices like urine. nih.gov Another innovative approach is the use of inkjet-based deposition methods to create miniaturized drug-screening platforms, allowing for the evaluation of biochemical reactions in picoliter-scale volumes. nih.gov Such miniaturization significantly reduces the consumption of reagents and samples. nih.gov

The integration of high-resolution accurate mass spectrometry with automated data analysis software further enhances the capabilities of these platforms, allowing for robust and rapid metabolic stability screening of large compound sets. nih.gov

Table 2: High-Throughput Analytical Platforms for Conjugate Analysis

Platform/Technology Description Advantages for Glucuronide Analysis
Automated Liquid Handling Systems Robotic systems for precise and automated pipetting, mixing, and transfer of liquids. nih.govresearchgate.net Increased throughput, reduced manual error, and improved reproducibility in sample preparation and enzymatic assays. nih.govresearchgate.net
Paper Spray Mass Spectrometry (PS-MS) A rapid screening technique where a sample on a paper substrate is ionized directly for mass spectrometry analysis. nih.gov Minimal sample preparation, fast analysis times, and suitability for automated, high-throughput screening of complex biological samples. nih.gov
Miniaturized Screening Platforms Inkjet-based or microfluidic devices that enable biochemical assays in very small volumes (picoliter to nanoliter). nih.gov Reduced reagent and sample consumption, lower cost per analysis, and potential for very high-throughput screening. nih.gov
Integrated LC-MS/MS Systems Coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry. nih.govscispace.com High selectivity and sensitivity for the direct measurement of glucuronide conjugates without the need for deconjugation. scispace.com
Automated Data Analysis Software Software solutions that automate the processing of large datasets from high-throughput experiments. nih.govyoutube.com Rapid data analysis, automated metabolite identification, and efficient reporting of results. nih.govyoutube.com

Advanced Strategies for Chiral Analysis and Isomer Differentiation of Epinephrine Conjugates

The analysis of epinephrine conjugates presents unique challenges due to the presence of stereoisomers (chiral analysis) and positional isomers of the glucuronide moiety. Advanced analytical strategies are essential for the separation and differentiation of these closely related structures.

For chiral analysis, various chromatographic techniques have been developed. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach for separating the enantiomers of epinephrine. nih.govshodex.com Molecularly imprinted polymers have also been used as CSPs in thin-layer chromatography for the chiral resolution of adrenergic drugs, including epinephrine. dss.go.th Capillary electrophoresis with chiral selectors, such as cyclodextrins, is another effective method for the enantiomeric separation of epinephrine and its analogues. nih.gov

The differentiation of positional isomers of glucuronides, where the glucuronic acid is attached to different hydroxyl groups of the epinephrine molecule, is also a significant analytical task. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.gov Gas-phase ion/molecule reactions within a mass spectrometer can be used to differentiate O- and N-glucuronide isomers based on their distinct fragmentation patterns. nih.govresearchgate.net Chemical derivatization can also be employed to alter the fragmentation pathways in MS/MS, enabling the differentiation of isomers that would otherwise produce identical spectra. researchgate.net

Table 3: Analytical Techniques for Chiral Analysis and Isomer Differentiation

Analytical Challenge Technique Principle
Chiral Separation Chiral HPLC Utilizes a stationary phase with chiral selectors to achieve differential retention of enantiomers. nih.govshodex.com
Capillary Electrophoresis (CE) Employs chiral additives in the background electrolyte to induce different electrophoretic mobilities for enantiomers. nih.gov
Thin-Layer Chromatography (TLC) with Molecularly Imprinted Polymers Uses a stationary phase with specific recognition sites for one enantiomer, leading to its separation. dss.go.th
Isomer Differentiation Tandem Mass Spectrometry (MS/MS) Fragments precursor ions and analyzes the resulting product ions to distinguish between isomers based on their fragmentation patterns. nih.gov
Chemical Derivatization with MS/MS Modifies the structure of the isomers to induce different fragmentation behaviors, aiding in their differentiation. researchgate.net

Future Directions in the Methodological Research of Epinephrine Glucuronide Conjugates

The methodological research of epinephrine glucuronide conjugates is poised for continued advancement, driven by the need for more sensitive, specific, and efficient analytical techniques. Future research is likely to focus on several key areas.

There is a growing interest in the development of novel drug delivery systems for epinephrine, such as sublingual tablets and intranasal sprays, which will necessitate the development of new analytical methods to study their pharmacokinetic profiles, including the formation and elimination of glucuronide metabolites. researchgate.net The trend towards combination therapies, where epinephrine is co-administered with other drugs, will also require the development of multiplexed analytical methods capable of simultaneously quantifying multiple compounds and their metabolites. coherentmarketinsights.com

In the realm of analytical technology, further improvements in mass spectrometry, such as enhanced ion mobility and novel fragmentation techniques, will likely provide greater capabilities for isomer differentiation and structural elucidation of complex conjugates. The continued development of user-friendly and highly automated analytical platforms will make the analysis of epinephrine glucuronides more accessible and efficient for a wider range of research and clinical applications. technologynetworks.com

Furthermore, a deeper understanding of the factors influencing anaphylaxis and the role of epinephrine in its management will drive the need for more precise and real-time monitoring of epinephrine and its metabolites in biological systems. nih.gov This may lead to the development of novel biosensors or in vivo monitoring techniques. The increasing focus on personalized medicine suggests that future research may also explore individual variations in epinephrine metabolism and how genetic factors influencing UGT enzymes impact the formation of epinephrine glucuronides.

Table 4: Future Research Directions

Research Area Focus Potential Impact
Novel Drug Delivery Systems Developing and validating analytical methods for new epinephrine formulations (e.g., sublingual, intranasal). researchgate.net Facilitating the clinical development and therapeutic monitoring of more patient-friendly epinephrine treatments. researchgate.net
Combination Therapies Creating multiplexed assays for the simultaneous analysis of epinephrine, co-administered drugs, and their metabolites. coherentmarketinsights.com Enhancing the understanding of drug-drug interactions and optimizing combination treatment regimens. coherentmarketinsights.com
Advanced Mass Spectrometry Exploring new ionization and fragmentation techniques for improved structural characterization of conjugates. Providing more detailed insights into the structure and function of epinephrine metabolites.
Personalized Medicine Investigating the influence of genetic polymorphisms in UGTs on the metabolic profile of epinephrine. Enabling the prediction of individual responses to epinephrine and tailoring treatment accordingly.

Q & A

(Basic) What analytical methods are recommended for quantifying DL-Epinephrine β-D-Glucuronide in biological matrices like plasma or urine?

Methodological Answer:
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are widely used. For instance, HPLC-UV with bile duct cannulation has been employed to detect ibuprofen-β-D-glucuronide in bile . LC/MS/MS is preferred for high sensitivity and specificity, particularly in urine analysis, as demonstrated in validated protocols for opioid glucuronides . Key steps include:

  • Sample preparation: Protein precipitation or solid-phase extraction to isolate glucuronides.
  • Chromatography: Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
  • Detection: Multiple reaction monitoring (MRM) for LC/MS/MS, targeting specific ion transitions (e.g., m/z 478.57 → fragment ions).

(Advanced) How can contradictory data on the distribution of this compound metabolites (e.g., biliary vs. systemic circulation) be resolved?

Methodological Answer:
Contradictions often arise from differences in experimental models (e.g., in vivo vs. in vitro) or detection limits. To address this:

  • Comparative studies: Use hyperglycemic rat models with bile duct cannulation to track biliary excretion versus intestinal elimination .
  • Matrix-specific optimization: Adjust LC/MS/MS parameters (e.g., ion suppression thresholds) for complex matrices like intestinal perfusate.
  • Enzymatic inhibition controls: Include β-glucuronidase inhibitors (e.g., N-Dodecyldeoxynojirimycin) to confirm conjugate stability during sample processing .

(Basic) What protocols are used to assess β-glucuronidase activity on this compound?

Methodological Answer:
Standardized enzymatic assays utilize chromogenic or fluorogenic substrates. For example:

  • Substrate preparation: 4-Methylumbelliferyl β-D-glucuronide (MUG) is hydrolyzed by β-glucuronidase, releasing fluorescent 4-methylumbelliferone .
  • Kinetic assays: Monitor fluorescence (ex: 365 nm, em: 445 nm) over time. Activity is calculated as µmol product/min/mg enzyme.
  • Controls: Include heat-inactivated enzyme or selective inhibitors (e.g., N-(n-Butyl)deoxygalactonojirimycin) to confirm specificity .

(Advanced) What are the challenges in structural elucidation of this compound using NMR and MS?

Methodological Answer:
Key challenges include:

  • Regioselective identification: Differentiating C-3 vs. C-7 glucuronidation. NMR chemical shifts (e.g., downfield aromatic protons at 5.17–5.22 ppm) and coupling constants (J = 7.5 Hz for β-configuration) confirm substitution sites .
  • MS/MS fragmentation: Use high-resolution MS to distinguish isomeric glucuronides. For example, vanillic acid-7-O-β-D-glucuronide requires MSⁿ to resolve from 4-O-β-D isomers .
  • Deuterated analogs: Synthesize stable isotopes (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) as internal standards for quantification .

(Basic) How is this compound synthesized for use as a reference standard?

Methodological Answer:
Two primary methods:

  • Chemical synthesis: Protect epinephrine’s amine groups before glucuronidation using Koenigs-Knorr reaction with acetobromo-α-D-glucuronic acid. Deprotect with base .
  • Enzymatic biosynthesis: Engineer E. coli BL21(DE3) expressing glucuronyltransferases (UGTs) to catalyze regioselective conjugation. Yields up to 78 mg/L in 3-hour reactions .

(Advanced) How can researchers optimize detection limits for this compound in complex biological matrices?

Methodological Answer:

  • Derivatization: Use dansyl chloride or other fluorogenic tags to enhance LC/MS sensitivity .
  • Microextraction techniques: Solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) to preconcentrate analytes .
  • Column chemistry: Employ hydrophilic interaction liquid chromatography (HILIC) for better retention of polar glucuronides .

(Basic) What validation criteria are essential for this compound reference standards?

Methodological Answer:
Follow FDA guidance for bioanalytical method validation :

  • Purity: ≥95% by HPLC with certified reference materials (CRMs) .
  • Stability: Assess under storage conditions (-80°C) and freeze-thaw cycles.
  • Cross-validation: Compare with independent methods (e.g., NMR for structural confirmation) .

(Advanced) How do in vivo and in vitro metabolic profiles of this compound differ, and what implications does this have for experimental design?

Methodological Answer:

  • In vivo: Glucuronides may undergo enterohepatic recirculation, detected in bile but not systemic circulation .
  • In vitro: Hepatic microsomal assays often miss extrahepatic conjugation (e.g., intestinal UGTs).
  • Design implications: Use perfused organ models or whole-cell biocatalysts (e.g., Streptomyces UGTs) to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.